1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide typically involves the reaction of diphenylphosphine with o-phenylenediamine under controlled conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or a similar oxidant to form the desired phosphole oxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding phosphine derivative.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and synthetic applications. Additionally, its potential biological activity may involve inhibition of specific enzymes or interaction with cellular pathways.
Comparison with Similar Compounds
1,2-Diphenylphosphine: A related compound with similar structural features but lacking the benzodiazaphosphole ring.
1,3,2-Benzodiazaphosphole: A compound with a similar ring system but different substituents.
Uniqueness: 1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide is unique due to its combination of a benzodiazaphosphole ring with phenyl groups and an oxide functionality. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
7597-42-4 |
---|---|
Molecular Formula |
C18H15N2OP |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2,3-diphenyl-1H-1,3,2λ5-benzodiazaphosphole 2-oxide |
InChI |
InChI=1S/C18H15N2OP/c21-22(16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)20(22)15-9-3-1-4-10-15/h1-14H,(H,19,21) |
InChI Key |
ZLDMLVHFHLRQIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NP2(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.